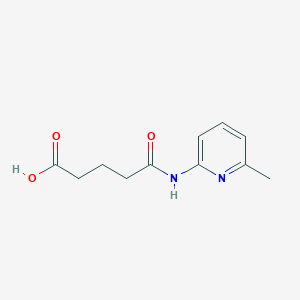

N-(6-Methyl-2-pyridyl)glutaramic acid

Description

N-(6-Methyl-2-pyridyl)glutaramic acid (CAS: 200417-41-0) is a pyridine derivative with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.25 g/mol . Structurally, it consists of a glutaramic acid backbone (a dicarboxylic acid with an amide group) linked to a 6-methylpyridin-2-yl moiety. This hybrid structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid and amide groups, and aromatic character from the pyridine ring. Its applications span medicinal chemistry (e.g., as a ligand or intermediate in drug design) and materials science, though specific uses are often proprietary .

Properties

IUPAC Name |

5-[(6-methylpyridin-2-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8-4-2-5-9(12-8)13-10(14)6-3-7-11(15)16/h2,4-5H,3,6-7H2,1H3,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUHCOTZICXWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methyl-2-pyridyl)glutaramic acid typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with glutaramic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Chemical Reactions Analysis

Types of Reactions: N-(6-Methyl-2-pyridyl)glutaramic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The pyridyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(6-Methyl-2-pyridyl)glutaramic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Methyl-2-pyridyl)glutaramic acid involves its interaction with specific molecular targets. The pyridyl group can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially modulating their activity. The glutaramic acid moiety may interact with amino acid residues in the active sites of enzymes, influencing their catalytic functions.

Comparison with Similar Compounds

Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate (CAS: 217489-84-4)

- Structure : Features a piperidine ring, nitro group, and acetyl-substituted aromatic system.

- Key Differences: Functional Groups: The nitro (-NO₂) and acetyl (-COCH₃) groups enhance electron-withdrawing effects, increasing reactivity in electrophilic substitutions compared to the methylpyridine group in N-(6-Methyl-2-pyridyl)glutaramic acid. Solubility: The ethyl ester group improves lipid solubility (higher logP) relative to the polar carboxylic acid in the glutaramic acid moiety.

- Applications : Likely used in nitro-reduction chemistry or as a precursor in heterocyclic synthesis .

1-(2-Furylcarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic Acid (CAS: 251310-45-9)

- Structure : Contains a furan ring, hydroxylated pyrrolidine, and carboxylic acid.

- Aromaticity: The furan ring is less aromatic than pyridine, reducing π-π stacking interactions in solid-state structures.

- Applications: Potential use in chiral synthesis or as a building block for bioactive molecules .

Methyl 1-(2-Furylcarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate (CAS: 251310-49-3)

- Structure : Methyl ester derivative of 251310-45-7.

- Key Differences :

N-[5-(Trifluoromethyl)pyridin-2-yl]valine (CAS: 1028251-32-2)

- Structure: Combines a trifluoromethylpyridine group with valine (an amino acid).

- Key Differences: Electron Effects: The -CF₃ group is strongly electron-withdrawing, altering electronic properties and metabolic stability compared to the -CH₃ group in this compound. Amino Acid Side Chain: Valine’s branched alkyl chain may influence steric interactions in protein binding, unlike the linear glutaramic acid chain .

Data Table: Comparative Overview

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound (200417-41-0) | C₁₁H₁₄N₂O₃ | 222.25 | Pyridyl, amide, carboxylic acid |

| Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate (217489-84-4) | C₁₇H₂₀N₂O₅ | 332.35 | Nitro, acetyl, piperidine, ester |

| 1-(2-Furylcarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid (251310-45-9) | C₁₀H₁₁NO₅ | 225.20 | Furan, hydroxyl, pyrrolidine, carboxylic acid |

| Methyl 1-(2-furylcarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate (251310-49-3) | C₁₁H₁₃NO₅ | 239.23 | Furan, hydroxyl, pyrrolidine, ester |

| N-[5-(Trifluoromethyl)pyridin-2-yl]valine (1028251-32-2) | C₁₁H₁₃F₃N₂O₂ | 262.23 | Trifluoromethylpyridyl, valine |

Research Implications and Analytical Methods

Differences in functional groups suggest divergent applications:

- This compound : Suited for metal coordination or enzyme inhibition due to its amide and carboxylic acid groups.

- Trifluoromethylpyridine derivatives : Enhanced metabolic stability for pharmaceutical use .

Biological Activity

N-(6-Methyl-2-pyridyl)glutaramic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse research studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a pyridine ring and a glutaramic acid moiety. This structure may contribute to its biological activities, particularly in interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that small molecular weight bioactive compounds derived from microbial sources can act as antimicrobial peptides (AMPs) and anticancer peptides (ACPs) . These compounds have demonstrated efficacy against a wide range of pathogens, including bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.

Anticancer Properties

The compound's potential anticancer activity is noteworthy. Various studies have highlighted the role of small molecules in inhibiting cancer cell proliferation. For example, a study focusing on bioactive peptides reported their ability to selectively target cancer cells while sparing normal cells, indicating a therapeutic window for anticancer applications .

Table 1: Summary of Biological Activities

The precise mechanism by which this compound exerts its biological effects remains an area of active research. Preliminary findings suggest that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. For instance, related compounds have shown the ability to modulate glutamate receptors, which are crucial in neurodegenerative disorders .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies involving similar compounds indicate that factors such as absorption, distribution, metabolism, and excretion (ADME) play critical roles in their efficacy and safety profiles. Notably, toxicity assessments are vital to ensure that therapeutic doses do not lead to adverse effects.

Future Directions

The exploration of this compound's biological activity is still in its infancy. Future research should focus on:

- In-depth Mechanistic Studies : Understanding the molecular interactions at play.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.